Dspacer cep

Übersicht

Beschreibung

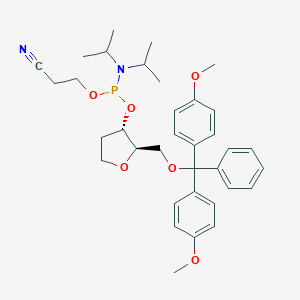

Dspacer CE Phosphoramidite, also known as Dspacer cep, is a chemical compound used in oligonucleotide synthesis . It is used to introduce a stable abasic site within an oligonucleotide . The spacer phosphoramidites C3, 9, C12, and 18 are used to insert a spacer arm in an oligonucleotide .

Physical And Chemical Properties Analysis

Dspacer cep has a molecular weight of 620.71500 . It is not specified whether it is a solid or liquid at room temperature. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

- Linkers and Spacers : dSpacer-CEP is used as a spacer phosphoramidite in oligonucleotide synthesis. It allows for the incorporation of a stable abasic site within an oligonucleotide sequence . Spacer phosphoramidites like dSpacer can be added in multiple steps to create longer spacer arms.

- 3’-Spacer C3 CPG : This variant acts as a blocker of exonuclease and polymerase activity at the 3’-terminus of an oligonucleotide .

- Linker Phosphoramidites : dSpacer-CEP serves as a linker to attach oligonucleotides to additional groups. For example, it can link oligonucleotides to chemical delivery systems for therapeutics, fluorescent dyes, amines, or phosphates. These modified oligonucleotides find applications in diagnostics and therapeutic development .

- dSpacer-CEP is utilized to connect low molecular weight ligands and medicinal molecules , resulting in multifunctional compounds. These compounds can have diverse applications in drug discovery and development .

- Spacer 18 (HEG) : HEG (hexaethyleneglycol) is a spacer incorporated into oligonucleotides using spacer phosphoramidites. It reduces steric hindrance effects and provides protection from exonucleases. Researchers use it in tagging and labeling assays .

- dSpacer-CEP can be employed to create carriers for medication molecules, proteins, and other biomacromolecules . These carriers enhance drug delivery and bioconjugation strategies .

- Phosphorylating CEP : This variant allows for the addition of a phosphate group to the 5′ position of an oligonucleotide. Researchers use it for increased stability and ligation applications .

Oligonucleotide Synthesis and Modification

Functionalization of Oligonucleotides

Creating Multifunctional Compounds

Tagging and Labeling Assays

Creating Carriers for Biomacromolecules

Phosphate Group Addition

Wirkmechanismus

Target of Action

Dspacer CE Phosphoramidite, also known as dSpacer, is primarily used to introduce a stable abasic site within an oligonucleotide . The primary targets of dSpacer are the nucleic acids (DNA or RNA) in which it is incorporated. The role of these targets is to carry genetic information and facilitate various biological processes.

Mode of Action

Dspacer interacts with its targets by being incorporated into the oligonucleotide during the synthesis process . It introduces a stable abasic site, which is a location in the DNA that has lost a purine or pyrimidine base . This results in a change in the structure of the oligonucleotide, potentially affecting its interaction with other molecules and its overall function.

Biochemical Pathways

The introduction of a stable abasic site by dSpacer can affect various biochemical pathways. For instance, it can influence the process of DNA replication and transcription, as these processes rely on the correct pairing of bases. The presence of an abasic site can disrupt this pairing, leading to errors . Additionally, dSpacer can be used to study DNA repair mechanisms, as abasic sites are common intermediates in base excision repair processes .

Pharmacokinetics

The pharmacokinetics of dSpacer, like other oligonucleotide modifications, would largely depend on the specific context in which it is used. For instance, the stability of the abasic site introduced by dSpacer could potentially enhance the resistance of the oligonucleotide to degradation, thereby affecting its distribution and elimination . Furthermore, the incorporation of dSpacer could also influence the absorption and distribution of the oligonucleotide, depending on the cellular and molecular context.

Result of Action

The primary molecular effect of dSpacer’s action is the introduction of a stable abasic site within an oligonucleotide . This can lead to various cellular effects, depending on the context. For example, in a research setting, this could be used to study the effects of abasic sites on DNA repair mechanisms, DNA replication, and transcription . In a therapeutic context, the introduction of abasic sites could potentially be used to disrupt the function of specific genes or RNAs.

Action Environment

The action, efficacy, and stability of dSpacer can be influenced by various environmental factors. For instance, the efficiency of incorporation of dSpacer into an oligonucleotide can be affected by the conditions of the synthesis process . Additionally, the stability of the abasic site introduced by dSpacer can be influenced by factors such as pH and the presence of certain enzymes . Finally, the cellular environment can also impact the action of dSpacer, as factors such as cellular uptake and intracellular distribution can influence the ultimate effect of the oligonucleotide modification.

Eigenschaften

IUPAC Name |

3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSDLJMHWJDHL-JUWSMZLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1CCO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dspacer cep | |

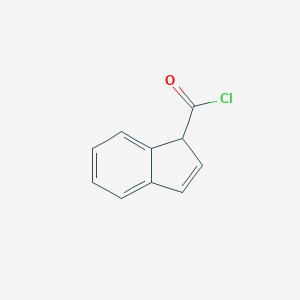

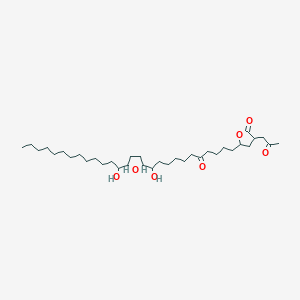

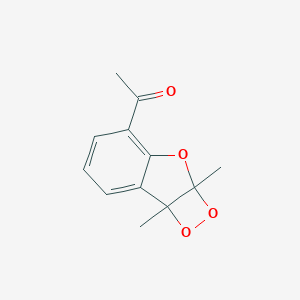

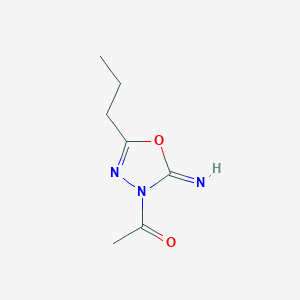

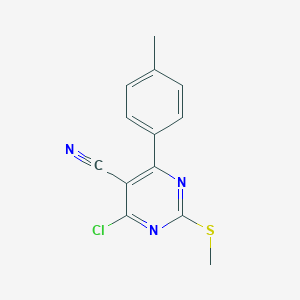

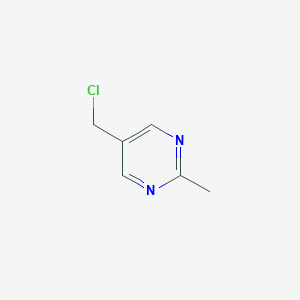

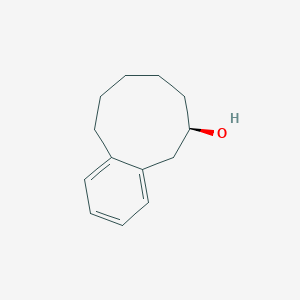

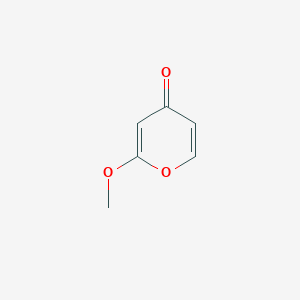

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)